molecular formula C13H20OS B8080642 1-Ethyl-4-(4-methylsulfanylbutoxy)benzene

1-Ethyl-4-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8080642
M. Wt: 224.36 g/mol
InChI Key: HJSCLXVMHPZWIF-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with an ethyl group and a 4-(4-methylsulfanylbutoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-methylsulfanylbutoxy)benzene typically involves the following steps:

    Formation of the 4-(4-methylsulfanylbutoxy) group: This can be achieved by reacting 4-bromobutyl methyl sulfide with sodium ethoxide to form 4-(methylsulfanyl)butanol, which is then converted to 4-(methylsulfanyl)butyl bromide.

    Attachment to the benzene ring: The 4-(methylsulfanyl)butyl bromide is then reacted with 1-ethyl-4-hydroxybenzene in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-methylsulfanylbutoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens (Cl₂, Br₂).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-Ethyl-4-(4-methylsulfanylbutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic ethers on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methylsulfanylbutoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-methoxybenzene: Similar structure but with a methoxy group instead of the 4-(4-methylsulfanylbutoxy) group.

    1-Ethyl-4-(4-methylthio)butylbenzene: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

1-Ethyl-4-(4-methylsulfanylbutoxy)benzene is unique due to the presence of both an ethyl group and a 4-(4-methylsulfanylbutoxy) group on the benzene ring, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-4-(4-methylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-3-12-6-8-13(9-7-12)14-10-4-5-11-15-2/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSCLXVMHPZWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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